molecular formula C33H27N5O2 B11091596 (4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one

(4E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydropyridazin-3(2H)-one

Cat. No.: B11091596
M. Wt: 525.6 g/mol
InChI Key: FCKPOFODTWIKGD-UHFFFAOYSA-N
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Description

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrazole and pyridazinone moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products with different functional groups.

Scientific Research Applications

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazinone moieties play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate: Another precursor used in the synthesis, known for its reactivity with amines to form thiourea derivatives.

Uniqueness

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1,2,6-triphenyl-1,4-dihydro-3(2H)-pyridazinone is unique due to its combination of pyrazole and pyridazinone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H27N5O2

Molecular Weight

525.6 g/mol

IUPAC Name

4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1,2,6-triphenylpyridazin-3-one

InChI

InChI=1S/C33H27N5O2/c1-24-31(33(40)37(35(24)2)27-19-11-5-12-20-27)34-29-23-30(25-15-7-3-8-16-25)36(26-17-9-4-10-18-26)38(32(29)39)28-21-13-6-14-22-28/h3-23H,1-2H3

InChI Key

FCKPOFODTWIKGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(N(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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